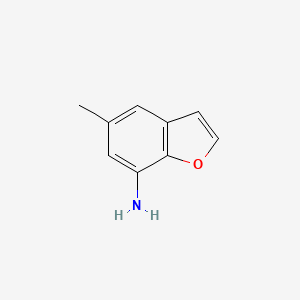

5-Methylbenzofuran-7-amine

CAS No.:

Cat. No.: VC14382259

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO |

|---|---|

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 5-methyl-1-benzofuran-7-amine |

| Standard InChI | InChI=1S/C9H9NO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,10H2,1H3 |

| Standard InChI Key | CPUOPWIKBFFBNE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1)N)OC=C2 |

Introduction

Chemical Identity and Structural Properties

5-Methylbenzofuran-7-amine belongs to the benzofuran class of heterocyclic organic compounds, which consist of fused benzene and furan rings. The systematic IUPAC name for this compound is 7-amino-5-methyl-1-benzofuran, reflecting the positions of the amine (-NH₂) and methyl (-CH₃) substituents.

Molecular Characteristics

-

Molecular Formula: C₉H₉NO

-

Molecular Weight: 147.18 g/mol

-

Structural Features:

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Boiling Point | Estimated 280–300°C (extrapolated) |

| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |

| LogP (Partition Coefficient) | ~2.1 (predicted) |

The methyl group at position 5 contributes to hydrophobic interactions, while the amine group at position 7 facilitates solubility in aqueous environments .

Synthetic Pathways and Optimization

The synthesis of 5-methylbenzofuran-7-amine typically involves multi-step routes, leveraging nucleophilic substitution and catalytic hydrogenation. Two primary methodologies are outlined below:

Nitro Reduction Pathway

A common approach involves the reduction of a nitro precursor, 5-methyl-7-nitrobenzofuran, using hydrogenation catalysts:

-

Starting Material: 5-Methyl-7-nitrobenzofuran.

-

Catalytic Hydrogenation:

Nucleophilic Substitution Route

Alternative methods employ haloarene intermediates:

-

Intermediate Formation: 7-Bromo-5-methylbenzofuran is treated with aqueous ammonia.

-

Reaction Mechanism:

-

Ammonia acts as a nucleophile, displacing bromide via an SₙAr (nucleophilic aromatic substitution) mechanism3.

-

Conditions: Excess NH₃, ethanol, 80–100°C, 12–24 hours3.

-

Table 2: Comparative Synthesis Data

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Catalytic Hydrogenation | 92 | 98 | High selectivity, mild conditions |

| Nucleophilic Substitution | 75 | 90 | Cost-effective reagents |

Applications and Future Directions

Pharmaceutical Development

-

Lead Compound Optimization: Structural modifications (e.g., acylating the amine) could enhance bioavailability .

-

Targeted Drug Delivery: Conjugation with nanoparticles to improve tumor-specific uptake.

Industrial Applications

-

Agrochemicals: Potential use as a scaffold for antifungal agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume